molecular formula C10H11NO3 B2583169 4-(dimethylcarbamoyl)benzoic Acid CAS No. 34231-49-7

4-(dimethylcarbamoyl)benzoic Acid

Cat. No. B2583169
CAS RN: 34231-49-7
M. Wt: 193.202
InChI Key: LHIJETBHEKJGOK-UHFFFAOYSA-N
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Description

4-(dimethylcarbamoyl)benzoic Acid is a chemical compound with the molecular formula C10H11NO3 . It contains a total of 25 bonds, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amide (aromatic), and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of 4-(dimethylcarbamoyl)benzoic Acid includes a six-membered aromatic ring, a carboxylic acid group, and a tertiary amide group . The molecule contains a total of 25 bonds, including 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(dimethylcarbamoyl)benzoic Acid include a molecular weight of 207.23 . It is a powder at room temperature .

Scientific Research Applications

Corrosion Inhibition

Specific Scientific Field

Materials Science, Corrosion Engineering

Summary of the Application

Benzoic acid derivatives, including 4-(dimethylcarbamoyl)benzoic Acid, have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .

Methods of Application or Experimental Procedures

The inhibition efficiency of benzoic acid derivatives was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .

Results or Outcomes

The results obtained from the different experimental techniques were consistent and showed that the inhibition efficiency of these inhibitors increased with the increase in concentration .

Materials Research and Pharmaceutical Applications

Specific Scientific Field

Materials Science, Pharmaceutical Science

Summary of the Application

Benzoic acid derivatives are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .

Methods of Application or Experimental Procedures

These compounds have been extensively studied using experimental and computational techniques with a view of understanding the structure–property relations .

Results or Outcomes

Introduction of another functional group and its position is found to systematically influence the physical and chemical properties in the substituted benzoic acid systems .

Decarboxylative Hydroxylation

Specific Scientific Field

Organic Chemistry, Synthetic Chemistry

Summary of the Application

Decarboxylative hydroxylation is a process to synthesize phenols from benzoic acids via photoinduced ligand-to-metal charge transfer (LMCT)-enabled radical decarboxylative carbometalation . This process is synthetically promising due to its mild conditions, broad substrate scope, and late-stage applications .

Methods of Application or Experimental Procedures

The process involves a radical decarboxylation through ligand to metal charge transfer (LMCT) in copper carboxylates, which produces aryl radicals for subsequent capture by copper followed by C-O reductive elimination from arylcopper(III) .

Results or Outcomes

This method overcomes the challenges associated with conventional decarboxylation of benzoic acids, enables a hitherto unknown transformation, and can be applied for the late-stage functionalization .

Commercial Use

Specific Scientific Field

Industrial Chemistry

Summary of the Application

4-(dimethylcarbamoyl)benzoic Acid is commercially available and could potentially be used in various industrial applications .

Methods of Application or Experimental Procedures

The specific methods of application would depend on the particular industrial process in which this compound is being used .

Results or Outcomes

The outcomes would also vary depending on the specific application .

Synthetic Chemistry

Specific Scientific Field

Synthetic Chemistry

Summary of the Application

4-(dimethylcarbamoyl)benzoic Acid could potentially be used in synthetic chemistry for the production of various compounds .

Methods of Application or Experimental Procedures

The specific methods of application would depend on the particular synthetic process in which this compound is being used .

Results or Outcomes

The outcomes would also vary depending on the specific synthetic process .

Commercial Manufacturing

Summary of the Application

4-(dimethylcarbamoyl)benzoic Acid is commercially available and could potentially be used in various industrial manufacturing processes .

Methods of Application or Experimental Procedures

The specific methods of application would depend on the particular industrial process in which this compound is being used .

Results or Outcomes

The outcomes would also vary depending on the specific application .

Safety And Hazards

The safety data sheet for a related compound, 4-(Dimethylamino)benzoic acid, indicates that it may cause skin irritation, serious eye damage, and respiratory irritation . It is advised to avoid breathing dust, to wash skin thoroughly after handling, and to wear protective gloves, eye protection, and face protection .

properties

IUPAC Name

4-(dimethylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11(2)9(12)7-3-5-8(6-4-7)10(13)14/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIJETBHEKJGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylcarbamoyl)benzoic Acid

CAS RN

34231-49-7
Record name 4-(dimethylcarbamoyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 5 g (25.2 mmol) of methyl 4-chlorocarbonyl benzoate in 20 ml of dioxane was added to 30 ml of 50% aqueous dimethylamine solution under cooling with ice. After stirring for 30 minutes, 50 ml of 1 N aqueous sodium hydroxide solution was added to the resultant mixture, and they were stirred at room temperature for 2 days. The reaction liquid was washed with ethyl acetate and made acidic with hydrochloric acid. After the extraction with ethyl acetate, the extract was washed with saturated Aqueous NaCl solution and then dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue was washed with hexane and dried to obtain the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was obtained in the same manner as in step 6 in Example 1 by treating benzyl (2S)-2-t-butoxycarbonylamino-4-(3-cyanophenoxy)butyrate (the compound in step 1 in Example 91) and benzyl (2S)-2-(4-dimethylcarbamoylbenzoylamino)-4-(3-cyanophenoxy)butyrate obtained in the same manner as in step 2 in Example 91 from 4-dimethylcarbamoylbenzoic acid as the starting material.
Name
benzyl (2S)-2-t-butoxycarbonylamino-4-(3-cyanophenoxy)butyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
benzyl (2S)-2-(4-dimethylcarbamoylbenzoylamino)-4-(3-cyanophenoxy)butyrate
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0 (± 1) mol
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a soln. of methyl 4-(dimethylcarbamoyl)benzoate (100 mg, 0.483 mmol, crude from above preparation) in MeOH (4 ml) was added LiOH (1 ml, 3.00 mmol). The mixture was stirred at r.t for 1.5 hrs. Evaporated to remove the solvent. The residue was dissolved in water (3 ml), neutralized w/6M HCl to PH=3, extracted w/EtOAc (3×). The combined organic layer was dried (Na2SO4) and evaporated to afford 4-(dimethylcarbamoyl)benzoic acid (64 mg, 0.315 mmol, 65.2% yield) as solid, which was used for the next reaction directly.
Quantity
100 mg
Type
reactant
Reaction Step One
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Quantity
1 mL
Type
reactant
Reaction Step One
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Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 5 g (25.2 mmol) of monomethyl terephthalate chloride in 20 ml of dioxane was dissolved in 30 ml of 50% aqueous dimethylamine solution under cooling with ice. After stirring for 30 minutes, 50 ml of 1 N aqueous sodium hydroxide solution was added to the reaction mixture, and they were stirred at room temperature for 2 days. The reaction liquid was washed with ethyl acetate and acidified with hydrochloric acid. After the extraction with ethyl acetate, the extract was washed with saturated aqueous salt solution and then dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue was washed with hexane and dried to obtain the title compound.
Name
monomethyl terephthalate chloride
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Citations

For This Compound
5
Citations
D Zuo, Q Wang, L Liu, T Huang… - Angewandte Chemie …, 2022 - Wiley Online Library
The challenging transamidation of unactivated tertiary amides has been accomplished via cooperative acid/iodide catalysis. Most crucially, the method provides a novel manifold to re‐…
Number of citations: 23 onlinelibrary.wiley.com
FC Prehn Jr, BD Etz, D Price, A Trainor… - Journal of Polymer …, 2020 - Wiley Online Library
A detailed investigation into the role of initiator structure, the presence of an initiator, and basicity of the non‐nucleophilic base in the chain‐growth condensation (CGC) synthesis of poly…
Number of citations: 2 onlinelibrary.wiley.com
F Mulroe, WH Lin… - Disease models & …, 2022 - journals.biologists.com
Manipulating firing-rate neuronal homeostasis, which enables neurons to regulate their intrinsic excitability, offers an attractive opportunity to prevent seizures. However, to date, no drug…
Number of citations: 8 journals.biologists.com
J Lee, NB Vinh, N Drinkwater, W Yang… - Journal of Medicinal …, 2019 - ACS Publications
Aminopeptidase N (APN/CD13) is a zinc-dependent M1 aminopeptidase that contributes to cancer progression by promoting angiogenesis, metastasis, and tumor invasion. We have …
Number of citations: 18 pubs.acs.org
A Sahakjan - 2020 - lup.lub.lu.se
The drug discovery and development process has changed dramatically during the last decades and the growth of more efficient techniques as high throughput screening combined …
Number of citations: 2 lup.lub.lu.se

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